In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine
Executive Summary
In the rapidly evolving field of bio-orthogonal chemistry and targeted drug delivery (such as Antibody-Drug Conjugates), the ability to introduce site-specific reactive handles into peptides is paramount. 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine (CAS: 874817-18-2) serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS). Functioning as an acetal-protected precursor to α -formylglycine (fGly), this compound allows researchers to seamlessly embed a highly reactive aldehyde tag into a peptide sequence. This whitepaper dissects the structural nuances, physical properties, and field-proven experimental workflows for utilizing this molecule in advanced bioconjugation.
Chemical Identity & Nomenclature Clarification
A common point of confusion in commercial catalogs is the trivial naming of this compound. While widely sold under the name 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine, a rigorous structural analysis reveals this name is a legacy commercial misnomer.
Structurally, the molecule is Fmoc-3,3-diethoxy-L-alanine (IUPAC: (2S)-3,3-diethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid). The "3-ethoxy-O-ethyl" designation refers to the two ethyl groups forming a diethyl acetal on the β -carbon of the amino acid [3]. This acetal masks an underlying aldehyde, making the residue a protected formylglycine (fGly).
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Core Scaffold: L-Alanine derivative (or oxidized serine derivative).
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N-Terminal Protection: 9-Fluorenylmethoxycarbonyl (Fmoc), enabling standard base-labile SPPS.
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Side-Chain Protection: Diethyl acetal, providing absolute stability against basic conditions and nucleophilic attack during chain elongation.
Physical and Chemical Properties
To ensure precise stoichiometric calculations and optimal storage, the quantitative physical properties of 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine are summarized below [3].
| Property | Value / Description |
| CAS Number | 874817-18-2 |
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molecular Weight | 399.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 596.3 ± 50.0 °C at 760 mmHg |
| Flash Point | 314.4 ± 30.1 °C |
| Solubility | Highly soluble in DMF, NMP, DMSO, and DCM |
| Storage Conditions | 2–8 °C, desiccated, protected from light |
Mechanistic Role in Peptide Synthesis & Bioconjugation
The causality behind using a diethyl acetal-protected building block lies in the extreme electrophilicity of free aldehydes. If an unprotected formylglycine were incorporated during Fmoc-SPPS, the free aldehyde would immediately undergo parasitic side reactions—most notably, forming irreversible Schiff bases with the N-terminal amine of the growing peptide chain or degrading under the 20% piperidine used for Fmoc deprotection [2].
By masking the aldehyde as a diethyl acetal, the side chain becomes completely bio-orthogonal during chain assembly. The acetal is inert to coupling reagents (e.g., HATU, DIC) and organic bases (e.g., DIPEA, Piperidine). Only during the final global cleavage step—utilizing highly acidic Trifluoroacetic acid (TFA) in the presence of water—does the acetal hydrolyze, unmasking the fGly aldehyde. This aldehyde then serves as a highly specific target for α -effect nucleophiles (like aminooxy or hydrazine groups) to form exceptionally stable oxime or hydrazone linkages [1].
Experimental Workflows: From Synthesis to Bioconjugation
Phase 1: SPPS Incorporation
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Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
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Coupling: Pre-activate 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 60–90 minutes.
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Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive, repeat the coupling step.
Phase 2: Cleavage & Aldehyde Unmasking (Self-Validating System)
Causality Note: Water is strictly required in the cleavage cocktail. Without H2O , the hydrolysis of the diethyl acetal to the aldehyde cannot thermodynamically proceed.
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Cleavage Cocktail: Prepare a mixture of TFA / H2O / Triisopropylsilane (TIPS) at a ratio of 95 : 2.5 : 2.5.
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Reaction: Add the cocktail to the resin and agitate at room temperature for 2.5 hours.
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Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude peptide. Centrifuge and lyophilize.
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Analytical Validation (Critical): Analyze the crude peptide via LC-MS. You must observe the mass of the desired fGly-peptide. Self-Validation Metric: If the acetal hydrolysis is incomplete, you will observe a mass shift of +74 Da (the mass difference between the diethyl acetal and the free aldehyde). If this +74 Da peak is prominent, dissolve the peptide in 1% TFA in aqueous acetonitrile and incubate for an additional hour to drive hydrolysis to completion.
Phase 3: Site-Specific Oxime Ligation
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Buffer Preparation: Dissolve the purified fGly-peptide in 100 mM Sodium Acetate buffer (pH 4.5 – 5.5). Acidic pH is required to activate the aldehyde for nucleophilic attack.
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Catalyst Addition: Add 10–50 mM Aniline. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that accelerates oxime formation by up to 400-fold.
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Probe Conjugation: Add 5 equivalents of your aminooxy-functionalized payload (e.g., fluorophore, PEG chain).
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Incubation & Purification: Incubate at room temperature for 2–4 hours. Purify the stable oxime-linked bioconjugate via RP-HPLC.
Reaction Pathway Visualization
The following diagram illustrates the logical progression from the protected acetal building block through SPPS, acidic unmasking, and final bioconjugation.
Workflow of incorporating 2(S)-3-Ethoxy-O-ethyl-N-Fmoc-serine for site-specific bioconjugation.
References
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Title: Site-specific chemical protein conjugation using genetically encoded aldehyde tags Source: Nature Protocols (via PubMed Central) URL: [Link]
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Title: Preparation and Application of an Inexpensive α -Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis Source: Organic Letters (ACS Publications) URL: [Link]
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Title: CAS No. 874817-18-2 | L-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl] Source: ChemSrc Database URL: [Link]
